![molecular formula C20H27N5O6S B14047707 Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-](/img/structure/B14047707.png)
Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-
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Overview
Description
Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzenesulfonamide core, an isoxazole ring, and a piperazine moiety. Its molecular formula is C20H27N5O6S, and it has a molar mass of 465.52328 g/mol .
Preparation Methods
The synthesis of Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cycloaddition reaction involving a nitrile oxide and an alkene.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: The benzenesulfonamide core is formed by reacting a sulfonyl chloride with an amine.
Final Assembly: The final compound is assembled by coupling the isoxazole-piperazine intermediate with the benzenesulfonamide.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This compound may also induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- can be compared with other similar compounds, such as:
Sulfisoxazole: 4-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide, known for its antibacterial properties.
Sulfamethoxazole: 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, used as an antibiotic.
Sulfafurazole: Another sulfonamide antibiotic with a similar structure.
The uniqueness of Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- lies in its combination of the isoxazole ring and piperazine moiety, which imparts distinct chemical and biological properties.
Biological Activity
Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C20H27N5O6S
- Molecular Weight : 465.52 g/mol
- CAS Number : 1010035-29-6
Biological Activity Overview
Benzenesulfonamide derivatives are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The specific compound has been studied primarily for its potential as an inhibitor in various biological pathways.
Antiviral Activity
Recent studies have highlighted the compound's effectiveness against HIV-1. In vitro evaluations demonstrated that derivatives of benzenesulfonamide could inhibit HIV-1 capsid assembly. The mechanism involves interference with the viral life cycle at multiple stages, including viral entry and replication. For instance, structure-activity relationship (SAR) studies indicated that modifications in the molecular structure significantly affect antiviral potency .
Antibacterial Activity
Benzenesulfonamide compounds are traditionally recognized as sulfonamide antibiotics. They function by inhibiting bacterial folate synthesis, which is critical for DNA and RNA synthesis. The specific compound has shown promising results against various bacterial strains, demonstrating bacteriostatic activity that can be enhanced through structural modifications .
Cardiovascular Effects
Research has indicated that certain benzenesulfonamide derivatives may influence cardiovascular parameters such as perfusion pressure and coronary resistance. An experimental design involving isolated rat heart models revealed that specific derivatives could reduce perfusion pressure over time, suggesting a potential therapeutic role in managing cardiovascular conditions .
Table 1: Summary of Biological Activities of Benzenesulfonamide Derivatives
Activity Type | Mechanism | Reference |
---|---|---|
Antiviral | Inhibition of HIV-1 capsid assembly | |
Antibacterial | Inhibition of folate synthesis | |
Cardiovascular | Reduction in perfusion pressure |
Case Study: Antiviral Efficacy Against HIV-1
In a study published in Nature Communications, various benzenesulfonamide derivatives were synthesized and tested for their antiviral activity against HIV-1. The results showed that modifications to the piperazine ring significantly enhanced their efficacy. The most potent derivative exhibited an IC50 value in the low nanomolar range, indicating high antiviral activity .
Case Study: Cardiovascular Impact Assessment
A study conducted on isolated rat hearts assessed the impact of benzenesulfonamide derivatives on cardiovascular parameters. The results indicated that specific compounds led to a statistically significant decrease in coronary resistance compared to controls. This suggests a potential application in treating conditions characterized by high coronary resistance .
Properties
Molecular Formula |
C20H27N5O6S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-N,N-diethyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H27N5O6S/c1-5-24(6-2)32(29,30)16-7-8-17(18(13-16)25(27)28)22-9-11-23(12-10-22)20(26)19-14(3)21-31-15(19)4/h7-8,13H,5-6,9-12H2,1-4H3 |
InChI Key |
MNKRQVBZQMIEAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(ON=C3C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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